![molecular formula C16H13N5OS2 B2543209 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1421512-35-7](/img/structure/B2543209.png)
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5OS2 and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazoles and triazoles, the classes of compounds that “N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” belongs to, are found in many biologically active compounds . They have been reported to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, the targets of these compounds could be quite diverse depending on their specific structures and functional groups.
Mode of Action
The mode of action of thiazoles and triazoles generally involves interactions with various enzymes and receptors in the body . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interactions with its targets.
Biochemical Pathways
Thiazoles and triazoles can activate or inhibit various biochemical pathways and enzymes . For example, thiazoles are found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and plays a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The pharmacokinetic properties of thiazoles and triazoles can vary widely depending on their specific structures and functional groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of thiazole-containing compounds.
Result of Action
The molecular and cellular effects of thiazoles and triazoles can be diverse due to their wide range of biological activities . For example, they can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide are largely determined by the presence of the thiazole ring. Thiazoles are known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the broad range of biological activities exhibited by thiazole derivatives . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c1-9-14(24-16(18-9)13-3-2-6-23-13)8-17-15(22)10-4-5-11-12(7-10)20-21-19-11/h2-7H,8H2,1H3,(H,17,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPIUVQIJPZLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)

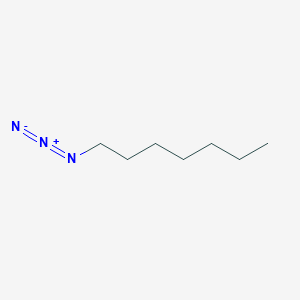
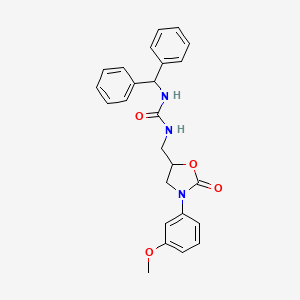
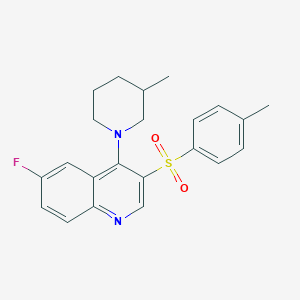
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543141.png)
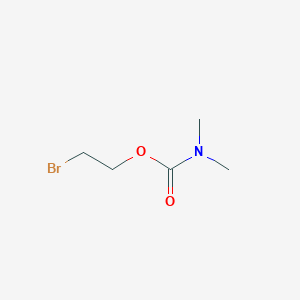
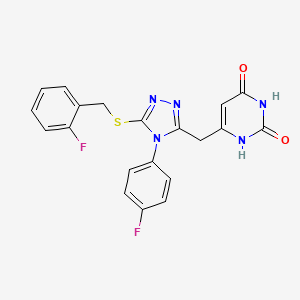
![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)

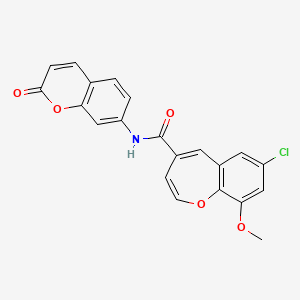
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
